![molecular formula C33H32Ge B14271520 Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane CAS No. 169480-47-1](/img/structure/B14271520.png)
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is a complex organogermanium compound It features a germane core bonded to two indenyl groups, one of which is substituted with a naphthyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane typically involves the reaction of germane derivatives with substituted indenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route might involve the use of a palladium catalyst in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The indenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield germanium dioxide, while substitution reactions could produce a variety of substituted indenyl or naphthyl derivatives.
Scientific Research Applications
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: There is interest in its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Diethylgermane: A simpler organogermanium compound with similar reactivity but lacking the complex indenyl and naphthyl substituents.
Indenylgermane: Contains the indenyl group but lacks the additional naphthyl and methyl substitutions.
Naphthylgermane: Features the naphthyl group but not the indenyl or methyl groups.
Uniqueness
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is unique due to its combination of indenyl, naphthyl, and methyl groups bonded to a germane core. This unique structure imparts specific chemical and physical properties that are not found in simpler organogermanium compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
169480-47-1 |
|---|---|
Molecular Formula |
C33H32Ge |
Molecular Weight |
501.2 g/mol |
IUPAC Name |
diethyl-(1H-inden-1-yl)-(2-methyl-4-naphthalen-1-yl-1H-inden-1-yl)germane |
InChI |
InChI=1S/C33H32Ge/c1-4-34(5-2,32-21-20-25-13-7-9-16-27(25)32)33-23(3)22-31-29(18-11-19-30(31)33)28-17-10-14-24-12-6-8-15-26(24)28/h6-22,32-33H,4-5H2,1-3H3 |
InChI Key |
VDGHOFLBGMERAH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(C1C=CC2=CC=CC=C12)C3C(=CC4=C(C=CC=C34)C5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


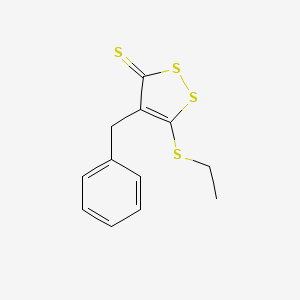
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
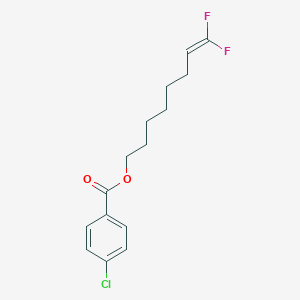
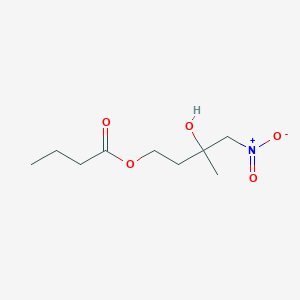
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

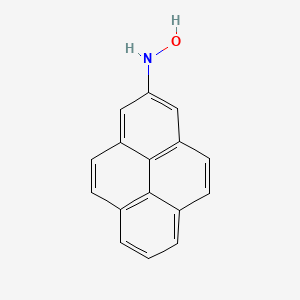
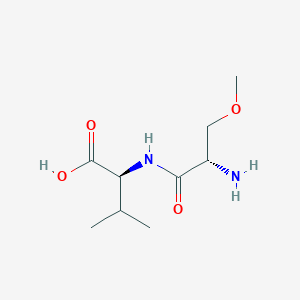

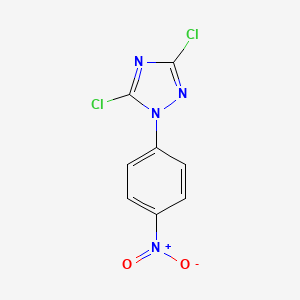
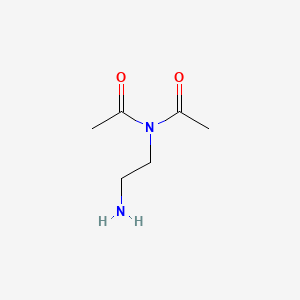
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
